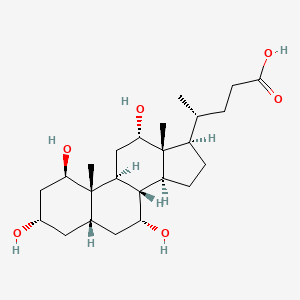

1beta-Hydroxycholic acid

Description

Early Discoveries and Initial Characterization within Bile Acid Metabolomics

The initial identification of 1β-Hydroxycholic acid was largely a result of advancements in analytical chemistry, particularly gas-liquid chromatography-mass spectrometry (GC-MS), which enabled the detection and characterization of bile acids in complex biological fluids. Early research in the latter half of the 20th century began to uncover a wide array of bile acid metabolites beyond the well-known primary and secondary bile acids.

1β-Hydroxycholic acid was first identified as an "unusual" bile acid present in human biological fluids. hmdb.cafoodb.ca It was notably detected in the serum of healthy human fetuses and as a urinary bile acid during the neonatal and pediatric periods. hmdb.cafoodb.canii.ac.jp Its presence was also noted in the urine of pregnant women. hmdb.cafoodb.ca These early findings hinted at a potential role for this compound in developmental physiology. Further studies identified 1β-Hydroxycholic acid in the urine and serum of patients with primary biliary cirrhosis, a chronic liver disease. nih.gov The synthesis of 1β-hydroxylated bile acids, including 1β-Hydroxycholic acid, was achieved in 1986, providing the necessary standards for their definitive identification in biological samples. jst.go.jp

Evolution of Research Perspectives on 1β-Hydroxycholic Acid's Role in Bile Acid Biochemistry

Initially viewed as a minor detoxification product, the perspective on 1β-Hydroxycholic acid has evolved considerably. Research has shifted from simple identification to understanding its formation and potential functional significance. A key development was the discovery that the 1β-hydroxylation of bile acids is a metabolic pathway catalyzed by specific cytochrome P450 (CYP) enzymes. jst.go.jpebi.ac.uk

Studies have demonstrated that CYP3A enzymes, particularly CYP3A4 and the fetal-specific CYP3A7, are responsible for the 1β-hydroxylation of both primary and secondary bile acids. jst.go.jpebi.ac.uk For instance, cholic acid can be metabolized to 1β-Hydroxycholic acid by these enzymes. jst.go.jp This enzymatic pathway is now considered a significant route for bile acid detoxification, especially in the fetal and neonatal liver where CYP3A7 is highly expressed. jst.go.jp The understanding of this metabolic pathway has positioned 1β-hydroxylation as a protective mechanism to increase the water solubility of bile acids, facilitating their excretion and reducing their potential toxicity. frontiersin.org

Positioning 1β-Hydroxycholic Acid within the Broader Bile Acidome

The "bile acidome" refers to the complete set of bile acids and their derivatives found in a biological system. the-scientist.com 1β-Hydroxycholic acid occupies a specific niche within this complex landscape. It is classified as a tetrahydroxy bile acid, meaning it possesses four hydroxyl groups. hmdb.ca This distinguishes it from the more common dihydroxy and trihydroxy bile acids like chenodeoxycholic acid and cholic acid, respectively.

The formation of 1β-Hydroxycholic acid is an example of the extensive biotransformation that primary bile acids undergo. jnmjournal.org Primary bile acids, synthesized in the liver from cholesterol, can be modified by both host and gut microbial enzymes. jnmjournal.org While the gut microbiota is well-known for deconjugation and 7α-dehydroxylation, the 1β-hydroxylation is primarily a host-mediated process occurring in the liver. jst.go.jpmdpi.com The presence of 1β-Hydroxycholic acid highlights the diversity of the bile acid pool and the multiple metabolic pathways that contribute to its composition. Recent research has also explored the relationship between gut microbiota and levels of 1β-Hydroxycholic acid in conditions like neonatal jaundice, suggesting a complex interplay between host and microbial metabolism. tandfonline.com

Significance of Bile Acid Stereoisomerism in Biochemical Research

The study of 1β-Hydroxycholic acid underscores the critical importance of stereoisomerism in bile acid biochemistry. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. dcfinechemicals.com In bile acids, the orientation of hydroxyl groups (α or β) on the steroid nucleus dramatically influences their physicochemical properties and biological functions. pnas.orgnih.gov

The addition of a hydroxyl group in the 1β position, as seen in 1β-Hydroxycholic acid, significantly alters the molecule's polarity and interaction with receptors and transporters. frontiersin.org The difference between the α and β configuration can determine whether a bile acid is a potent signaling molecule or a readily excretable metabolite. nih.gov For example, the epimerization of chenodeoxycholic acid (3α,7α-dihydroxy) to ursodeoxycholic acid (3α,7β-dihydroxy) results in a less toxic, more hydrophilic bile acid used in the treatment of certain liver diseases. frontiersin.org The stereospecificity of enzymatic reactions, such as the hydroxylation reactions catalyzed by CYP enzymes, is fundamental to the generation of this isomeric diversity. nih.govd-nb.infofrontiersin.org Advanced analytical techniques like ion mobility-mass spectrometry are now being employed to better separate and characterize these closely related bile acid isomers, promising a deeper understanding of their individual roles in health and disease. acs.org

Structure

3D Structure

Properties

CAS No. |

80875-94-1 |

|---|---|

Molecular Formula |

C24H40O6 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O6/c1-12(4-7-21(29)30)15-5-6-16-22-17(11-20(28)24(15,16)3)23(2)13(9-18(22)26)8-14(25)10-19(23)27/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14+,15-,16+,17+,18-,19-,20+,22+,23+,24-/m1/s1 |

InChI Key |

UYVVLXVBEQAATF-WAIVXGPNSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |

physical_description |

Solid |

Synonyms |

1,3,7,12-tetrahydroxycholanoic acid 1,3,7,12-THCA 1beta-hydroxycholic acid CA-1beta-ol |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 1beta Hydroxycholic Acid

Identification of Precursors and Substrates for 1beta-Hydroxylation

The primary precursor for the biosynthesis of 1beta-Hydroxycholic acid is cholic acid (CA). jst.go.jp This primary bile acid undergoes a specific hydroxylation reaction at the 1β-position to yield the final compound. Beyond cholic acid, studies have demonstrated that the enzymatic machinery responsible for this transformation can act on a range of other bile acids. These substrates include both primary and secondary bile acids, such as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and lithocholic acid (LCA). jst.go.jpnih.govamegroups.org

The hydroxylation of these compounds by the same enzymatic pathway that produces this compound leads to the formation of corresponding 1β-hydroxylated derivatives, such as 1β-hydroxydeoxycholic acid and 1β-hydroxychenodeoxycholic acid. jst.go.jpresearchgate.net In biological systems, these bile acids can exist in their free form or as conjugates with amino acids, primarily taurine (B1682933) and glycine (B1666218). jst.go.jp Research has shown that both unconjugated and conjugated forms, for instance, taurocholic acid (T-CA) and glycocholic acid (G-CA), can serve as substrates for 1β-hydroxylation. jst.go.jp The formation of these various 1β-hydroxylated bile acids highlights a significant metabolic pathway for bile acid detoxification and modification.

Characterization of Enzymatic Systems Responsible for 1beta-Hydroxylation

The biotransformation of cholic acid and other bile acids into their 1β-hydroxylated forms is predominantly carried out by a specific family of enzymes.

Role of Cytochrome P450 Enzymes in Bile Acid 1beta-Hydroxylation

The enzymatic reaction responsible for the 1β-hydroxylation of bile acids is catalyzed by the cytochrome P450 (CYP) monooxygenase system. amegroups.orgresearchgate.net This superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov Specifically, the 1β-hydroxylation of bile acids is a detoxification pathway, as the addition of a hydroxyl group increases the hydrophilicity of the bile acid molecule, which can facilitate its elimination and reduce its potential toxicity at high concentrations. amegroups.orgresearchgate.net

Specific Contributions of CYP3A Subfamilies (e.g., CYP3A4, CYP3A5, CYP3A7) to 1beta-Hydroxylation Pathways

Within the extensive cytochrome P450 family, the CYP3A subfamily has been identified as being almost exclusively responsible for bile acid 1β-hydroxylation. nih.govebi.ac.ukresearchgate.net Screening of numerous recombinant human P450 enzymes confirmed the high specificity of this reaction to CYP3A members. nih.govebi.ac.uk

CYP3A4: This is the most abundant and significant CYP enzyme in the adult human liver and is a major catalyst for the 1β-hydroxylation of bile acids. nih.govresearchgate.netnih.gov Numerous studies using recombinant CYP3A4 and human liver microsomes have verified its efficiency in converting substrates like deoxycholic acid and cholic acid into their 1β-hydroxylated metabolites. jst.go.jpnih.gov

CYP3A7: This enzyme is the principal CYP3A form expressed in the fetal and infant liver, with its expression sharply declining after birth. jst.go.jpnih.gov In infants, CYP3A7 is the primary enzyme responsible for the formation of 1β-hydroxylated bile acids, including this compound. jst.go.jp Studies have shown that hepatocytes from infants exhibit high levels of CYP3A7 expression and correspondingly higher formation rates of 1β-hydroxylated bile acids compared to adult hepatocytes, where CYP3A4 dominates. jst.go.jpvulcanchem.com

CYP3A5: This enzyme also contributes to the 1β-hydroxylation of bile acids, although its catalytic efficiency for this reaction is reported to be significantly lower, approximately 10 to 50 times less than that of CYP3A4. nih.govresearchgate.netvulcanchem.com

The distinct developmental expression patterns of CYP3A4 and CYP3A7 result in a metabolic shift in bile acid hydroxylation from the neonatal period to adulthood.

| Enzyme | Primary Substrate(s) | Resulting Product(s) | Primary Age Group |

|---|---|---|---|

| CYP3A4 | Cholic acid, Deoxycholic acid, Chenodeoxycholic acid, Lithocholic acid | 1β-Hydroxycholic acid, 1β-Hydroxydeoxycholic acid | Adults |

| CYP3A7 | Cholic acid, Chenodeoxycholic acid, Deoxycholic acid | 1β-Hydroxycholic acid, 1β-Hydroxychenodeoxycholic acid | Fetus/Infants |

| CYP3A5 | Deoxycholic acid | 1β-Hydroxydeoxycholic acid | Adults (variable expression) |

| Hepatocyte Source | Metabolite | Formation Rate (pmol/mg protein/24 h) |

|---|---|---|

| Infant | Glyco-CA-1β-ol | 12.8 ± 3.1 |

| Tauro-CA-1β-ol | 10.4 ± 2.4 | |

| Adult | Glyco-CA-1β-ol | 2.9 ± 0.8 |

| Tauro-CA-1β-ol | 1.5 ± 0.4 |

Data adapted from a 2018 study in Biological and Pharmaceutical Bulletin, illustrating higher formation rates in infant hepatocytes compared to adult hepatocytes. jst.go.jp

Exploration of Other Potential Enzyme Systems in this compound Formation

Extensive research, including the screening of wide panels of human recombinant cytochrome P450 enzymes, has been conducted to identify catalysts for 1β-hydroxylation. nih.govresearchgate.net These studies have consistently shown that the reaction is highly specific to the CYP3A subfamily. nih.govebi.ac.uk With the minor exception of the extrahepatic enzyme CYP46A1 showing some activity towards deoxycholic acid, no other significant enzymatic contributors to this specific metabolic pathway have been identified, underscoring the central role of CYP3A enzymes. nih.govresearchgate.net

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is not constitutive but is governed by regulatory mechanisms that control the expression and activity of the CYP3A enzymes. The primary mode of regulation is the transcriptional control of the CYP3A genes.

This regulation is mediated by nuclear receptors, including the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). amegroups.orgnih.govki.se These receptors can be activated by a variety of substances, including certain bile acids and numerous xenobiotics. nih.govki.se Upon activation, these receptors bind to response elements in the promoter regions of CYP3A genes, leading to an increase in their transcription and subsequent protein expression.

This induction mechanism is evident from clinical observations where treatment with potent CYP3A inducers, such as the anticonvulsant carbamazepine (B1668303) and the antibiotic rifampicin (B610482), leads to a marked elevation in the urinary excretion of 1β-hydroxylated bile acids. researchgate.netebi.ac.uknih.gov Conversely, the administration of CYP3A inhibitors, such as the antifungal agent ketoconazole, strongly suppresses the formation of these metabolites. jst.go.jpnih.govebi.ac.uk This demonstrates that the rate of this compound biosynthesis is directly linked to the activity level of the CYP3A enzymes, which is dynamically regulated by exposure to various drugs and endogenous molecules.

Isotopic Labeling and Tracer Studies in Elucidating Biosynthetic Routes

Isotopic labeling techniques have been instrumental in elucidating the biosynthetic pathways of bile acid metabolism, including 1β-hydroxylation. These methods involve the use of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), to label precursor molecules. researchgate.netvulcanchem.com

For instance, deuterated analogues of substrates like deoxycholic acid (e.g., [(2)H4]-DCA) have been synthesized and used in metabolic studies. nih.govvulcanchem.comevitachem.com When administered, these labeled precursors enter the same metabolic pathways as their unlabeled counterparts. The resulting labeled metabolites, such as 1beta-Hydroxydeoxycholic Acid-D4, can be distinguished from the endogenous pool by their higher mass. vulcanchem.comevitachem.com

Using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the conversion of the labeled substrate to the labeled product in biological samples such as plasma and urine. vulcanchem.com This allows for the precise quantification of the metabolic pathway's activity in vivo. nih.govresearchgate.net Such tracer studies have been pivotal in confirming the role of CYP3A enzymes in 1β-hydroxylation and in developing this metabolic ratio (e.g., 1β-OH-DCA/DCA) as a sensitive biomarker for assessing in vivo CYP3A activity during drug development. nih.govebi.ac.uk

Metabolic Transformations and Intermediates of 1beta Hydroxycholic Acid

Conjugation Pathways of 1beta-Hydroxycholic Acid

Conjugation is a critical step in the metabolism of bile acids, including this compound. This process involves the attachment of small, polar molecules, such as glycine (B1666218) and taurine (B1682933), to the bile acid structure, which significantly enhances their water solubility and facilitates their transport and elimination.

Glycine conjugation is a predominant metabolic pathway for many bile acids in humans. Research indicates that this compound also undergoes amidation with glycine. While specific studies focusing solely on the glycine conjugation of this compound are limited, the general understanding of bile acid metabolism suggests that this pathway is significant. For instance, in the metabolism of the related 1beta-hydroxydeoxycholic acid, glycine conjugates are the major metabolites found in human hepatocytes. ebi.ac.uknih.gov Studies have shown that after its formation, 1beta-hydroxydeoxycholic acid is conjugated with glycine or taurine before being excreted. vulcanchem.com In plasma, the glycine conjugate of 1beta-hydroxydeoxycholic acid (1β-OH Glycine DCA) accounts for a significant portion of the total 1beta-hydroxydeoxycholic acid levels. researchgate.net This suggests a similar and important role for glycine conjugation in the metabolic fate of this compound.

Taurine conjugation is another key pathway in bile acid metabolism, particularly prominent in infants. jst.go.jp Studies have specifically identified taurine-conjugated this compound in biological samples. In newborns, 1beta-hydroxylated bile acids are mainly conjugated with taurine before being excreted in the urine. jst.go.jp The formation of tauro-1beta-hydroxycholic acid has been observed to be markedly improved by the addition of taurine in in vitro studies with infant hepatocytes. jst.go.jp Research using radioimmunoassay with antisera raised against N-(1β-hydroxycholyl)glycine-bovine serum albumin conjugate has been developed to measure conjugated this compound in the urine of newborns, with significant concentrations detected. jst.go.jpnih.gov This highlights the importance of taurine conjugation in the early stages of life.

In addition to amino acid conjugation, bile acids can undergo phase II metabolism through glucuronidation and sulfation. While specific data on the glucuronidation and sulfation of this compound is not extensively detailed in the provided search results, the metabolism of the structurally similar 1beta-hydroxydeoxycholic acid involves conjugation with glucuronic acid and sulfate (B86663), although to a lesser extent than glycine and taurine conjugation. ebi.ac.uknih.gov In patients with significant cholestasis, an increase in the sulfation of trihydroxy bile acids has been noted. researchgate.netresearchgate.net This suggests that under certain physiological or pathological conditions, glucuronidation and sulfation may become more relevant pathways for the detoxification and elimination of this compound and its metabolites.

Further Hydroxylation and Oxidative Modifications of this compound Derivatives

The metabolism of bile acids can involve additional hydroxylation and oxidation reactions, often mediated by cytochrome P450 (CYP) enzymes. The formation of 1beta-hydroxydeoxycholic acid from deoxycholic acid is catalyzed by CYP3A enzymes, particularly CYP3A4 and CYP3A7. ebi.ac.ukvulcanchem.comevitachem.commedchemexpress.com This indicates that the 1-beta position is a target for hydroxylation. While the provided information primarily focuses on the formation of 1beta-hydroxylated bile acids, it is plausible that this compound itself or its derivatives could undergo further oxidative modifications, although specific pathways have not been detailed in the search results.

Microbial Metabolism and Biotransformation of this compound

Contributions of Gut Microbiota to this compound Metabolism and Interconversions

The gut microbiota plays a significant role in the metabolism and interconversion of bile acids, including this compound. nih.gov The microbial communities within the gastrointestinal tract possess a vast enzymatic capacity to modify bile acids that escape enterohepatic circulation. nih.govnih.gov These modifications include deconjugation, dehydrogenation, and dehydroxylation, which collectively increase the diversity and complexity of the bile acid pool. frontiersin.org

The primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and can be converted into secondary bile acids by gut bacteria. nih.govnih.gov This biotransformation is a cornerstone of the interplay between the host and its microbiome, influencing various metabolic pathways. nih.govnih.gov The conversion processes often involve multiple steps and a consortium of different bacterial species. nih.gov

Specific research has begun to elucidate the direct influence of certain gut bacteria on the levels of this compound. In a study focusing on neonatal jaundice, machine learning models identified specific relationships between gut bacteria and bile acid metabolites. nih.gov The analysis revealed that bacteria from the Rikenellaceae and Ruminococcaceae families had a negative effect on the concentration of this compound in the gut. nih.gov Conversely, bacteria of the genus Staphylococcus were found to have a positive effect on the levels of this compound. nih.gov These findings underscore the direct contribution of specific microbial taxa to the availability and metabolism of this particular bile acid.

The interconversions of bile acids by gut microbiota are crucial as they can alter the physicochemical properties of these molecules, such as their toxicity and signaling capabilities. nih.govillinois.edu The epimerization of hydroxyl groups, a key transformation mediated by microbial enzymes, can render a bile acid less toxic. frontiersin.org While this compound is considered an unusual bile acid, its presence and concentration are, at least in part, modulated by the composition and metabolic activity of the gut microbiota. nih.govnih.gov

Table 1: Gut Microbiota Associations with this compound Levels

| Bacterial Taxa | Effect on this compound | Source |

|---|---|---|

| Rikenellaceae | Negative | nih.gov |

| Ruminococcaceae | Negative | nih.gov |

| Staphylococcus | Positive | nih.gov |

Identification and Characterization of Specific Microbial Enzyme Systems (e.g., Hydroxysteroid Dehydrogenases)

The enzymatic transformations of bile acids by the gut microbiota are primarily carried out by specific enzyme systems, with hydroxysteroid dehydrogenases (HSDHs) being of central importance. nih.govmdpi.com HSDHs are a class of NAD(P)(H)-dependent enzymes encoded by both the host and resident gut microbes that catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids. nih.govresearchgate.net These enzymatic reactions are critical for the interconversion of bile acids between their α- and β-hydroxy conformations, a process known as epimerization. nih.govillinois.edu

Epimerization requires the sequential action of two distinct, position-specific HSDHs (e.g., a 7α-HSDH and a 7β-HSDH) that proceed through a stable oxo-bile acid intermediate. nih.govresearchgate.net For instance, the conversion of chenodeoxycholic acid (with a 7α-hydroxyl group) to ursodeoxycholic acid (with a 7β-hydroxyl group) involves an initial oxidation to 7-oxolithocholic acid, followed by a stereospecific reduction. mdpi.comresearchgate.net This process can be performed by a single bacterial species possessing both required enzymes or by a consortium of microbes. nih.gov

While HSDHs acting on the 3-, 7-, and 12-hydroxyl positions of bile acids have been extensively studied and characterized in various gut bacteria like Clostridium, Bacteroides, and Bifidobacterium, the specific microbial enzymes responsible for the 1β-hydroxylation of cholic acid are less defined. illinois.edumdpi.com However, the general mechanism of HSDH-mediated epimerization provides the framework for understanding the potential interconversion of this compound. nih.govmdpi.com Microbial HSDHs within the gut could theoretically oxidize the 1β-hydroxyl group to form a 1-oxo intermediate, which could then be reduced by another HSDH to the 1α-epimer. This reversible biotransformation is a key function of microbial HSDHs in modulating the bile acid pool. nih.govresearchgate.net

The characterization of these microbial enzymes is crucial, as their activity directly impacts the biological functions of bile acids. illinois.edu The modification of steroid structure by HSDHs can significantly alter physicochemical properties like solubility and toxicity, thereby influencing how these molecules interact with host receptors. nih.govillinois.edu The identification of specific HSDHs active at the C-1 position from gut microbes remains an area for further investigation to fully map the metabolic pathways of this compound.

Mechanistic Investigations of Transport and Excretion Pathways for this compound Metabolites

The transport and excretion of bile acids and their metabolites are tightly regulated processes essential for maintaining cholesterol homeostasis and limiting the potential toxicity of these detergent-like molecules. hmdb.ca Bile acids, including metabolites like this compound, exist as anions at physiological pH and therefore require protein carriers for transport across the cell membranes of enterohepatic tissues such as the liver and intestine. hmdb.ca

Metabolites of this compound are subject to conjugation, primarily with the amino acids glycine and taurine, a process that occurs in the liver. jst.go.jpresearchgate.net This conjugation increases the water solubility of the bile acids, which is a critical step for their efficient transport into bile and subsequent excretion. researchgate.net Studies on infant hepatocytes have shown that this compound is predominantly metabolized into its taurine- and glycine-conjugated forms. jst.go.jp Similarly, research on the related compound 1β-hydroxydeoxycholic acid (1β-OH-DCA) found that it exists mainly as glycine and taurine conjugates in plasma. researchgate.net

The primary route of excretion for these hydroxylated metabolites appears to be through the urine. jst.go.jp this compound has been identified as a urinary bile acid, particularly during the neonatal period and in pregnant women. hmdb.cajst.go.jp Its presence in urine suggests that it is part of a detoxification pathway, allowing the body to eliminate certain bile acids from circulation. jst.go.jp The excretion of 1beta-hydroxylated bile acids conjugated with taurine may represent a key mechanism for clearing cholic acid from the serum in infants. jst.go.jp This renal excretion pathway is distinct from the main enterohepatic circulation, where over 95% of bile acids are typically reabsorbed in the terminal ileum and returned to the liver. nih.govnih.gov The hydroxylation at the 1β-position, followed by conjugation and urinary excretion, therefore serves as an important elimination route for bile acid metabolites. jst.go.jpresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1β-hydroxydeoxycholic acid | 1β-OH-DCA |

| Chenodeoxycholic acid | CDCA |

| Cholic acid | CA |

| Deoxycholic acid | DCA |

| Lithocholic acid | LCA |

| Ursodeoxycholic acid | UDCA |

| 7-oxolithocholic acid | - |

| Glycine | - |

Biological Activities and Molecular Mechanisms of 1beta Hydroxycholic Acid

Interaction with Nuclear Receptors and Transcription Factorsmdpi.comnih.gov

Bile acids are recognized as significant signaling molecules that exert their effects by binding to and modulating the activity of various nuclear receptors. mdpi.comnih.gov These receptors, acting as ligand-activated transcription factors, play crucial roles in regulating gene expression involved in a multitude of physiological processes, including metabolism, inflammation, and cellular homeostasis. nih.govoaepublish.comproteopedia.org The primary nuclear receptors known to respond to bile acids include Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Vitamin D Receptor (VDR). mdpi.comfrontiersin.org Additionally, bile acids interact with membrane-bound receptors like TGR5 and S1PR2. mdpi.comfrontiersin.org While extensive research has characterized the interactions of common primary and secondary bile acids with these receptors, specific data on 1beta-Hydroxycholic acid remain limited in the scientific literature. The following sections summarize the known functions of these receptors as bile acid sensors and discuss the current state of research regarding their interaction with hydroxylated bile acid metabolites.

The Farnesoid X Receptor (FXR) is a central regulator of bile acid, lipid, and glucose metabolism. mdpi.comamegroups.org It is activated by several bile acids, with chenodeoxycholic acid (CDCA) being one of its most potent natural ligands. direct-ms.org Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes. nih.govamegroups.org This signaling cascade is critical for maintaining bile acid homeostasis through a feedback mechanism that represses bile acid synthesis and promotes their transport and elimination. nih.govmdpi.combiorxiv.org

Direct, quantitative studies detailing the binding affinity and activation efficacy of this compound for FXR are not extensively documented in the reviewed scientific literature. Research has largely focused on more abundant primary and secondary bile acids like CDCA, cholic acid, deoxycholic acid, and lithocholic acid as FXR agonists. direct-ms.org Given that hydroxylation can alter the affinity of a bile acid for its receptor, the specific impact of the 1β-hydroxyl group on FXR binding and activation remains an area requiring further investigation.

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key nuclear receptors that function as sensors for a wide array of xenobiotics and endogenous compounds, including toxic bile acids. proteopedia.orgnih.govnih.gov Activation of PXR and CAR leads to the transcriptional upregulation of genes encoding Phase I and Phase II metabolizing enzymes and drug transporters, which work to detoxify and eliminate potentially harmful substances. proteopedia.orgmdpi.comnih.gov

PXR is known to be activated by lithocholic acid (LCA), a toxic secondary bile acid. nih.govnih.gov This activation is a protective mechanism, inducing enzymes that hydroxylate and conjugate LCA, facilitating its excretion. wjgnet.com Similarly, CAR activation protects against bile acid-induced liver injury by inducing metabolic enzymes and transporters involved in their elimination. mdpi.comnih.gov

Specific studies detailing the modulatory effects of this compound on PXR and CAR activity are scarce. The ability of this specific tetrahydroxylated bile acid to bind to and either activate or inhibit these receptors has not been fully characterized.

TGR5, also known as GPBAR1, is a cell surface G protein-coupled receptor that mediates some of the metabolic effects of bile acids, distinct from the nuclear receptor pathways. wikipedia.org TGR5 is expressed in various tissues, including the gallbladder, intestine, and certain immune cells. oatext.comnih.gov Its activation by bile acids stimulates intracellular cyclic AMP (cAMP) production, influencing processes such as energy homeostasis, inflammation, and glucose metabolism. mdpi.comwikipedia.orgnih.gov

While TGR5 is activated by a range of both conjugated and unconjugated bile acids, with lithocholic acid and deoxycholic acid being potent agonists, specific research into the activation of TGR5 by this compound is not prominently featured in existing literature. nih.gov The structural requirements for TGR5 activation differ from those of nuclear receptors, and further investigation is needed to determine where this compound fits within the ligand profile of this membrane receptor.

Beyond the primary bile acid receptors, other nuclear and membrane receptors have been identified as responsive to bile acid signaling.

Vitamin D Receptor (VDR): The VDR, in addition to its classical role in calcium homeostasis, also functions as a receptor for the secondary bile acid lithocholic acid (LCA). direct-ms.orgnih.gov Activation of VDR by LCA induces the expression of detoxification enzymes, such as CYP3A, providing a pathway for the elimination of this toxic bile acid. nih.govmdpi.com

Sphingosine-1-Phosphate Receptor 2 (S1PR2): This membrane receptor is activated by conjugated bile acids and plays a role in regulating hepatic lipid metabolism through the activation of ERK1/2 and AKT signaling pathways. researchgate.net

Retinoid-related Orphan Receptor γt (RORγt): Certain microbially-produced derivatives of secondary bile acids, such as 3-oxo-LCA, have been shown to interact directly with RORγt, inhibiting the differentiation of pro-inflammatory Th17 cells. frontiersin.orgd-nb.info

Direct evidence of interactions between this compound and VDR, S1PR2, or RORγt has not been identified in the reviewed studies. The potential for this specific metabolite to modulate these varied signaling pathways remains an open question.

Modulatory Effects on Cellular Enzyme Activities Beyond Biosynthesismdpi.com

While information on the direct modulatory effects of this compound on various enzymes is limited, a significant body of research exists regarding the enzymatic pathway responsible for its formation. The hydroxylation of secondary bile acids is a key step in their detoxification, mediated primarily by cytochrome P450 (CYP) enzymes.

Studies have demonstrated that the secondary bile acid deoxycholic acid (DCA) is metabolized into 1beta-hydroxydeoxycholic acid (1β-OH-DCA) specifically by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A7. researchgate.netebi.ac.uk This metabolic conversion is a critical detoxification pathway, as hydroxylation increases the water solubility of the bile acid, facilitating its urinary excretion. ebi.ac.uk

The significance of this pathway is such that the urinary metabolic ratio of 1β-OH-DCA to its parent compound DCA has been investigated as a potential endogenous biomarker for in vivo CYP3A activity. ebi.ac.uknih.gov The induction or inhibition of CYP3A enzymes by various drugs is reflected in changes to this ratio. For instance, treatment with a potent CYP3A inducer like rifampicin (B610482) leads to a marked increase in the 1β-OH-DCA/DCA ratio. nih.gov Although these studies focus on the deoxycholic acid variant, they highlight a crucial enzymatic interaction involving 1β-hydroxylation in bile acid metabolism.

Table 1: Research Findings on the 1β-OH-DCA/DCA Urinary Ratio as a CYP3A Biomarker

| Study Focus | Key Findings | Reference(s) |

|---|---|---|

| Metabolite Identification | Identified 1β-OH-DCA as the major hydroxylated metabolite of DCA in human liver microsomes. Formation was catalyzed specifically by CYP3A4, 3A5, and 3A7. | ebi.ac.uk |

| Biomarker Potential | Proposed the urinary ratio of 1β-OH-DCA:DCA as a potential CYP3A biomarker. Showed a significantly higher ratio in a patient treated with the CYP3A inducer carbamazepine (B1668303) compared to controls. | ebi.ac.uk |

| Clinical Validation | Assessed the urinary metabolic ratio (UMR) in healthy volunteers. Found a significant correlation at baseline between the 1β-OH-DCA/DCA UMR and oral midazolam (a known CYP3A substrate) clearance. | nih.gov |

| Response to Induction | Demonstrated that the 1β-OH-DCA/DCA UMR increased significantly (11.4-fold) after a 7-day treatment with the inducer rifampicin, reflecting CYP3A induction. | nih.gov |

| Response to Inhibition | A short-term administration of CYP3A inhibitors (fluvoxamine, voriconazole) resulted in a non-significant decrease in the ratio, suggesting the biomarker may be more sensitive to induction or require longer-term inhibition studies. | nih.gov |

Influence on Membrane Transport Systems at the Molecular Levelmdpi.comnih.gov

The regulation of membrane transporters is a critical function of bile acid-activated nuclear receptors, ensuring the proper enterohepatic circulation and elimination of bile acids. nih.gov Activated nuclear receptors directly regulate the expression of genes encoding for key transport proteins.

For example, CAR activation is known to induce the expression of the multidrug resistance-associated protein 3 (MRP3), a transporter involved in the efflux of bile acids from hepatocytes. mdpi.com Likewise, FXR activation regulates the expression of the bile salt export pump (BSEP) in the liver and the apical sodium-dependent bile acid transporter (ASBT) in the ileum, which are essential for bile acid secretion and reabsorption, respectively. frontiersin.orgbiorxiv.org Furthermore, VDR activation has been shown to induce ASBT gene expression, suggesting another layer of regulatory control over bile acid transport in the ileum. researchgate.net

While these transport systems are clearly modulated by bile acid signaling pathways, the direct influence of this compound on these transporters has not been specifically elucidated. Its effect would likely be indirect, mediated by its potential (though currently uncharacterized) interaction with receptors like FXR, CAR, or VDR. Further research is required to determine if this compound itself can initiate the signaling cascades that lead to the modulation of these vital membrane transport systems.

Elucidation of Cellular Signaling Pathway Interventions by this compound (e.g., MAPK, Akt pathways)

While direct studies specifically elucidating the intervention of this compound in major cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways are not extensively detailed in current literature, the activities of its parent compounds provide significant insights. Bile acids are recognized as important signaling molecules that can modulate various pathways, including those involved in cell survival, proliferation, and inflammation. respubjournals.comnih.gov

The MAPK pathway, which includes ERK, JNK, and p38 signaling cascades, is a crucial regulator of cellular processes. The parent compounds of 1beta-hydroxylated bile acids, such as deoxycholic acid (DCA) and cholic acid (CA), have been shown to activate the MAPK pathway. researchgate.netspandidos-publications.com For instance, DCA can cause prolonged activation of the MAPK pathway, which can be cytoprotective against bile acid-induced cell death. researchgate.net Similarly, CA treatment has been observed to activate p38 MAPK, ERK1/2, and JNK1/2, leading to downstream effects on gene expression. spandidos-publications.com The PI3K/Akt/mTOR pathway is another critical signaling cascade often implicated in bile acid-induced cellular responses. spandidos-publications.com Although direct evidence is lacking for this compound itself, its formation from parent bile acids that actively engage these pathways suggests its potential role within this signaling network, primarily as a detoxification product.

Bile acids can also exert effects through various nuclear and membrane receptors, including the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), Vitamin D Receptor (VDR), and Pregnane X Receptor (PXR). respubjournals.comfrontiersin.org Activation of these receptors triggers downstream signaling cascades that regulate metabolism and inflammation. respubjournals.com For example, the deoxycholic acid derivative isoDCA can inhibit FXR transcriptional activity. nih.gov Given that 1beta-hydroxylation is a key metabolic step, this modification likely alters the binding affinity and subsequent activation of these receptors compared to the parent compounds, though specific studies on this compound are needed.

In Vitro and Ex Vivo Mechanistic Studies in Defined Cellular and Tissue Models

Mechanistic studies utilizing in vitro and ex vivo models have been instrumental in understanding the biosynthesis and function of this compound. These studies have primarily focused on identifying the specific enzymes responsible for its formation.

In vitro experiments using a panel of human recombinant cytochrome P450 (P450) enzymes have definitively shown that the 1β-hydroxylation of primary and secondary bile acids is specifically catalyzed by the CYP3A subfamily. jst.go.jpebi.ac.uk Research has demonstrated that CYP3A4 and CYP3A7 are the principal enzymes responsible for converting deoxycholic acid (DCA) into 1beta-hydroxydeoxycholic acid (1β-OH-DCA). nih.govmedchemexpress.com While CYP3A5 can also perform this reaction, its catalytic efficiency is significantly lower. nih.gov The formation of 1β-OH-DCA in human liver microsome incubations is strongly inhibited by ketoconazole, a known CYP3A inhibitor, further confirming the role of this enzyme subfamily. researchgate.netebi.ac.uk

Studies using infant hepatocytes have provided further detail, showing that cholic acid (CA) undergoes 1β-hydroxylation, a reaction specifically catalyzed by CYP3A7 and CYP3A4. jst.go.jp In these infant liver cell models, the resulting 1beta-hydroxylated CA was found to be predominantly conjugated with the amino acids glycine (B1666218) and taurine (B1682933), with unconjugated forms not detected after a 24-hour incubation period. jst.go.jp This suggests that conjugation is a rapid subsequent step in its metabolic pathway in this developmental stage. jst.go.jp

The table below summarizes key findings from these in vitro studies.

Table 1: Summary of In Vitro Mechanistic Studies on 1beta-Hydroxylation of Bile Acids

| Cellular/Enzyme Model | Parent Bile Acid | Key Enzyme(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Recombinant Human P450s | Deoxycholic Acid (DCA) | CYP3A4, CYP3A7 | Specific and efficient conversion of DCA to 1β-OH-DCA. | ebi.ac.uknih.gov |

| Human Liver Microsomes | Deoxycholic Acid (DCA) | CYP3A4 | Efficiently converted DCA to 1β-OH-DCA. | researchgate.netebi.ac.uk |

Structure-Activity Relationship (SAR) Investigations for Receptor Interactions and Enzymatic Substrate Specificity

The structure-activity relationship (SAR) for this compound is primarily understood through its role as a product of enzymatic detoxification. The structure of a bile acid, particularly the number and position of hydroxyl groups on its steroid core, dictates its biological activity, including its ability to act as a substrate for enzymes and a ligand for receptors. hmdb.ca

The enzymatic substrate specificity for 1β-hydroxylation is remarkably high. The conversion of bile acids like cholic acid and deoxycholic acid into their 1β-hydroxylated forms is a reaction specifically and efficiently catalyzed by enzymes of the CYP3A subfamily, most notably CYP3A4 and the fetal/neonatal form, CYP3A7. jst.go.jpnih.gov This specificity indicates that the stereochemical presentation of the bile acid nucleus is critical for fitting into the active site of these enzymes. The addition of a hydroxyl group at the 1β position represents a significant structural modification that renders the bile acid more hydrophilic, facilitating its excretion and thus serving as a key detoxification pathway, particularly in fetuses and newborns. jst.go.jphmdb.ca

While extensive SAR studies detailing the specific interactions of this compound with nuclear receptors like FXR or membrane receptors like TGR5 are limited, the hydroxylation at the 1β position is expected to significantly alter its binding characteristics compared to its parent compounds. For example, the addition of this polar hydroxyl group could decrease its affinity for a hydrophobic ligand-binding pocket in a receptor like FXR, thereby reducing its ability to activate or inhibit the receptor. This alteration is a cornerstone of its role in mitigating the potential toxicity of accumulated parent bile acids. nih.gov

The table below outlines the specific enzymatic transformations leading to 1beta-hydroxylated bile acids, highlighting the structure-based substrate specificity.

Table 2: Enzymatic Substrate Specificity for 1β-Hydroxylation

| Substrate (Parent Compound) | Enzyme(s) | Product | Structural Change | Reference(s) |

|---|---|---|---|---|

| Deoxycholic Acid (DCA) | CYP3A4, CYP3A7 | 1beta-Hydroxydeoxycholic Acid (1β-OH-DCA) | Addition of a hydroxyl group at the 1β position. | ebi.ac.uknih.gov |

Advanced Analytical Methodologies for 1beta Hydroxycholic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of 1β-OH-CA, allowing for its separation from a multitude of other bile acids and endogenous compounds that can interfere with accurate measurement. The choice of chromatographic technique is dictated by the specific requirements of the analysis, such as the need for high resolution, speed, or the ability to handle different sample types.

High-Performance Liquid Chromatography (HPLC) Methodologies for 1beta-Hydroxycholic Acid and Conjugates

High-Performance Liquid Chromatography (HPLC) is a cornerstone in bile acid analysis. For 1β-OH-CA and its glycine (B1666218) and taurine (B1682933) conjugates, reversed-phase HPLC is commonly utilized. A study developed a quantitative analysis method for conjugated 1β- and 6α-hydroxy bile acids in urine using HPLC with chemiluminescence detection, highlighting the adaptability of HPLC for specific bile acid isomers and their conjugates. nii.ac.jp These methods often employ C18 columns, which separate compounds based on their hydrophobicity. lcms.cz The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the gradient being adjusted to optimize the separation of the various bile acid species. lcms.czmfd.org.mk Due to the lack of strong chromophores in bile acids, detection can be challenging. While UV detection at low wavelengths (around 200 nm) is possible, more sensitive and specific detectors like evaporative light scattering detectors (ELSD) or mass spectrometers are often preferred. lcms.czmfd.org.mk

A key challenge in HPLC analysis is the separation of isomeric bile acids, which have the same molecular weight but differ in the spatial arrangement of their hydroxyl groups. The successful separation of these isomers is highly dependent on the column chemistry, mobile phase composition, and temperature. For instance, different column temperatures can be crucial for achieving the desired resolution between closely eluting bile acid peaks. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of steroids, including bile acids like 1β-OH-CA. thieme-connect.comnih.gov This method offers high chromatographic resolution, enabling the separation of structurally similar steroids. nih.govtohoku.ac.jp Prior to GC analysis, bile acids must be derivatized to increase their volatility and thermal stability. A common derivatization process is silylation, which converts the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. jscimedcentral.com

GC-MS provides high specificity and is considered a reference method for steroid analysis. mdpi.com The non-selective nature of urinary steroid profiling by GC-MS allows for the diagnosis of various enzymatic defects in steroid biosynthesis from a single urine sample. thieme-connect.com For quantitative analysis, a stable isotope-labeled internal standard is typically added to the sample before processing to correct for variations during sample preparation and analysis. jscimedcentral.com The analysis is often performed in the selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. jscimedcentral.com Highly sensitive GC-MS methods have been developed for the determination of fetal bile acids, including 1β-OH-CA, in neonatal serum and even from dried blood spots. nii.ac.jpnii.ac.jp

Ultra-High Performance Liquid Chromatography (UPLC) Applications in Bile Acid Profiling

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). acs.orgacs.org This enhanced separation capability is particularly advantageous for the complex mixtures of bile acids found in biological samples. acs.orgwaters.com UPLC systems can generate high-resolution global metabolite profiles of bile, which are suitable for metabolomic and metabonomic applications. acs.org

In the context of 1β-OH-CA research, UPLC is often coupled with mass spectrometry (UPLC-MS). This combination allows for both the high-resolution separation of bile acids and their sensitive and specific detection. For instance, a UPLC-MS/MS method was used to study changes in endogenous metabolites, including 1β-OH-CA, in rat serum. frontiersin.org The development of UPLC methods has enabled the high-throughput analysis of a large number of bile acid species in various biofluids with minimal sample preparation. acs.orgresearchgate.net These methods are crucial for comparing bile acid profiles in different physiological and pathological states. acs.org

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of 1β-OH-CA, providing unparalleled sensitivity and selectivity for its identification and quantification, even at the low concentrations typically found in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Bile Acid Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of bile acids, including 1β-OH-CA and its conjugates, in various biological matrices such as plasma, urine, and cell lysates. sciex.comspringernature.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. springernature.com The use of multiple reaction monitoring (MRM) allows for the specific detection and quantification of target analytes by monitoring a specific precursor-to-product ion transition, which minimizes interference from the sample matrix. researchgate.net

The development of robust and selective LC-MS/MS methods allows for the analysis of a wide range of bile acids in a single run. restek.com These methods are crucial for understanding the complex changes in bile acid profiles associated with various diseases. restek.com To ensure accuracy, stable isotope-labeled internal standards are often used to compensate for matrix effects and variations in instrument response. sciex.com Sample preparation typically involves a simple protein precipitation step, making the workflow amenable to high-throughput analysis. thermofisher.com

Below is an example of a data table summarizing typical parameters for an LC-MS/MS method for bile acid analysis.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 or equivalent (e.g., Cortecs T3) |

| Mobile Phase A | Water with additives (e.g., ammonium (B1175870) formate, formic acid) |

| Mobile Phase B | Organic solvent mixture (e.g., acetonitrile/isopropanol) with additives |

| Flow Rate | 0.4 - 1.0 mL/min |

| Gradient | Linear gradient from low to high organic phase |

| Column Temperature | 40 - 60 °C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standards | Deuterated or ¹³C-labeled bile acids |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) offers a powerful alternative to targeted LC-MS/MS for the analysis of 1β-OH-CA. sciex.comsciex.com HRMS instruments, such as quadrupole time-of-flight (Qq-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which aids in the confident identification of metabolites without the need for authentic standards for every compound. mdpi.comnih.gov This is particularly useful for semi-targeted or untargeted metabolomics studies aiming to get a comprehensive overview of the bile acid profile. mdpi.com

A key advantage of HRMS is its ability to perform full-scan data acquisition, capturing all ions within a specified mass range. acs.org This allows for retrospective data analysis to search for previously unidentified compounds. The high resolving power of these instruments helps to differentiate between isobaric interferences and the analyte of interest, leading to improved signal-to-noise ratios. sciex.com UPLC coupled with HRMS has been successfully used to identify 1β-hydroxydeoxycholic acid, a related metabolite, in human liver microsomal incubations. ebi.ac.ukresearchgate.net This approach has also been validated for the comprehensive and quantitative analysis of a large panel of bile acids in various biological matrices. acs.org

The following table presents a comparison of targeted LC-MS/MS and HRMS approaches for bile acid analysis.

| Feature | Targeted LC-MS/MS (e.g., Triple Quadrupole) | High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) |

| Primary Use | Quantification of known bile acids | Identification and quantification of known and unknown bile acids, metabolomics |

| Selectivity | High (based on specific MRM transitions) | Very high (based on accurate mass) |

| Sensitivity | Generally very high | Can be comparable to triple quadrupoles for quantification |

| Data Acquisition | Targeted (only monitors pre-defined transitions) | Full scan (captures all ions), allowing for retrospective analysis |

| Compound Identification | Requires authentic standards for method development | Can tentatively identify compounds based on accurate mass and fragmentation patterns |

| Throughput | High for a defined list of analytes | Can be high, data processing may be more complex |

Isotope Dilution Mass Spectrometry for Absolute Quantification in Research Samples

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the absolute quantification of analytes in complex mixtures, offering high precision and accuracy. nih.gov This technique is particularly valuable in research settings for determining the exact concentrations of this compound in biological matrices such as plasma, urine, and fecal extracts.

The core principle of ID-MS involves spiking a sample with a known amount of a stable isotope-labeled version of the target analyte, which serves as an internal standard. nih.gov For this compound, a deuterated or ¹³C-labeled analogue is typically used. This internal standard is chemically identical to the endogenous analyte and thus behaves similarly during sample extraction, derivatization, and ionization in the mass spectrometer. scispace.com Any sample loss or variation during the analytical process affects both the analyte and the internal standard equally, allowing for a highly accurate concentration measurement based on the ratio of the signals from the unlabeled (endogenous) and labeled (internal standard) forms of the compound.

A common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The chromatographic step separates this compound from other isomeric bile acids and matrix components, while the mass spectrometer provides selective detection and quantification. The use of a stable isotope-labeled internal standard, such as a deuterated version of this compound, is critical for correcting matrix effects and variations in ionization efficiency, which can be significant in complex biological samples. nih.gov For instance, a [²H₄]-labeled analogue of 1β-hydroxy-deoxycholic acid has been synthesized for use as an internal standard in its quantification, a strategy directly applicable to this compound research. researchgate.net

Table 1: Illustrative Example of Isotope Dilution Mass Spectrometry for this compound Quantification

| Step | Description | Example |

| 1. Sample Preparation | A known volume or weight of a biological sample (e.g., serum) is taken. | 100 µL of human serum. |

| 2. Internal Standard Spiking | A precise amount of a stable isotope-labeled internal standard (e.g., [²H₄]-1beta-Hydroxycholic acid) is added to the sample. | Addition of 10 ng of [²H₄]-1beta-Hydroxycholic acid. |

| 3. Extraction | The bile acids, including the endogenous analyte and the labeled standard, are extracted from the sample matrix using techniques like solid-phase extraction or liquid-liquid extraction. | Solid-phase extraction on a C18 cartridge. |

| 4. LC-MS/MS Analysis | The extracted sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). | Endogenous this compound (m/z 423.3 → [fragment ion]) and [²H₄]-1beta-Hydroxycholic acid (m/z 427.3 → [fragment ion]). |

| 5. Quantification | The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the absolute concentration of the endogenous analyte by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. | The concentration is calculated using the formula: Concentration = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel metabolites and synthetic derivatives of this compound. creative-proteomics.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete three-dimensional structure. researchgate.net

For the structural characterization of a this compound metabolite, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed. scielo.org.mx 1D ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. rsc.org 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. scielo.org.mxjmcs.org.mx

In the context of this compound research, NMR is used to:

Confirm the stereochemistry of the hydroxyl groups, including the 1β-hydroxyl group.

Identify the structure of metabolites formed through conjugation (e.g., with glycine or taurine) or further hydroxylation.

Characterize synthetic derivatives of this compound developed for research purposes.

For example, the structure of enzymatically synthesized 1β-hydroxy-deoxycholic acid was definitively confirmed using NMR spectroscopy. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| C-1 | ~3.8 (m) | ~72.0 | C-2, C-5, C-10, C-19 |

| C-3 | ~3.6 (m) | ~71.5 | C-1, C-2, C-4, C-5 |

| C-7 | ~3.9 (m) | ~68.0 | C-5, C-6, C-8, C-14 |

| C-12 | ~4.0 (m) | ~73.0 | C-11, C-13, C-17, C-18 |

| C-18 (CH₃) | ~0.6 (s) | ~12.5 | C-12, C-13, C-14, C-17 |

| C-19 (CH₃) | ~0.9 (s) | ~23.0 | C-1, C-5, C-9, C-10 |

| C-21 (CH₃) | ~0.9 (d) | ~17.5 | C-17, C-20, C-22 |

| C-24 (C=O) | - | ~175.0 | H-22, H-23 |

Note: The chemical shifts are hypothetical and can vary depending on the solvent and the specific structure of the derivative.

Development of Spectrophotometric and Fluorometric Assays for Specific Research Applications

While highly specific methods like LC-MS/MS are ideal for the quantification of individual bile acids, spectrophotometric and fluorometric assays can be employed in research settings for high-throughput screening or when measuring the total amount of a class of bile acids is sufficient. abcam.comcellbiolabs.com Currently, there are no commercially available spectrophotometric or fluorometric assays specifically designed for this compound. However, assays for total bile acids are widely available and can be used in certain research contexts.

These assays are typically based on the enzymatic activity of 3α-hydroxysteroid dehydrogenase (3α-HSD). cellbiolabs.com This enzyme catalyzes the oxidation of the 3α-hydroxyl group present in most bile acids, including this compound. The reaction involves the reduction of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. cellbiolabs.com The production of NADH can then be measured in a few ways:

Colorimetric Assays: The generated NADH is used to reduce a chromogenic substrate, such as a tetrazolium salt (e.g., NBT), to a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). nih.govsigmaaldrich.com

Fluorometric Assays: The NADH produced can be used in a subsequent reaction to reduce a non-fluorescent substrate (e.g., resazurin) to a highly fluorescent product (resorufin), which is measured using a fluorometer. cellbiolabs.com Fluorometric assays generally offer higher sensitivity than colorimetric assays.

Table 3: Comparison of General Spectrophotometric and Fluorometric Bile Acid Assays

| Feature | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Enzymatic cycling with a chromogenic substrate. | Enzymatic cycling with a fluorogenic substrate. |

| Detection | Change in absorbance (e.g., at 405 nm). | Change in fluorescence (e.g., Ex/Em = 530/585 nm). |

| Sensitivity | Typically in the low micromolar (µM) range. abcam.com | Typically in the sub-micromolar (µM) range. cellbiolabs.com |

| Advantages | Simple, cost-effective, suitable for high-throughput screening. | Higher sensitivity, wider dynamic range. |

| Limitations | Not specific for this compound, measures total 3α-hydroxy bile acids. | Not specific for this compound, measures total 3α-hydroxy bile acids. |

| Research Applications | High-throughput screening of compounds affecting total bile acid synthesis; preliminary assessment of bile acid pool size. | Analysis of samples with low bile acid concentrations; studies requiring higher sensitivity. |

Specialized Sample Preparation Techniques for Complex Biological Matrices in Research Settings

The accurate analysis of this compound in research samples is highly dependent on the sample preparation method used to extract the analyte from complex biological matrices such as serum, plasma, urine, and feces. creative-proteomics.com The goal of sample preparation is to remove interfering substances like proteins, lipids, and salts, and to concentrate the analyte of interest prior to analysis. biorxiv.org The choice of method depends on the sample type, the concentration of the analyte, and the analytical technique being used.

Protein Precipitation (PPT): This is a simple and common method for serum and plasma samples. It involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the bile acids is collected for analysis. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is used to separate bile acids from the sample matrix based on their solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method can be effective for more complex matrices like liver homogenates and fecal samples. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for cleaning up and concentrating bile acids from various biological fluids. nih.gov The sample is passed through a solid sorbent material (e.g., C18) that retains the bile acids. Interfering compounds are washed away, and the purified bile acids are then eluted with a suitable solvent. bostonsociety.org SPE can provide cleaner extracts and higher recovery rates compared to PPT and LLE. creative-proteomics.com

For fecal samples, which are particularly complex, sample preparation often involves an initial lyophilization (freeze-drying) step to remove water, followed by homogenization and extraction with an organic solvent. nih.govnih.gov The choice of normalization, such as by wet weight or dry weight, is also a critical consideration for fecal bile acid analysis. mdpi.com

Table 4: Overview of Sample Preparation Techniques for this compound Analysis in Research

| Technique | Principle | Biological Matrix | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent. | Serum, Plasma | Simple, fast, and cost-effective. | May not remove all interfering substances; potential for analyte co-precipitation. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Liver homogenates, Feces | Can provide cleaner extracts than PPT; effective for complex matrices. | Can be labor-intensive and time-consuming; may require large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. | Serum, Plasma, Urine, Feces | High recovery and purity of the analyte; can be automated for high-throughput applications. | Can be more expensive than PPT and LLE; requires method development and optimization. |

Chemical Synthesis and Derivatization Strategies for 1beta Hydroxycholic Acid

Total Synthesis Approaches to 1beta-Hydroxycholic Acid and its Stereoisomers

While extensive literature exists on the semi-synthesis of bile acids, comprehensive total synthesis of any bile acid, including 1β-hydroxycholic acid, from non-steroidal precursors is not well-documented in publicly available research. core.ac.uk The complex stereochemistry of the steroid nucleus presents a formidable challenge to de novo synthesis. Research has predominantly focused on the modification of existing, naturally abundant bile acid scaffolds. core.ac.ukresearchgate.net

Semisynthesis from Abundant Precursor Bile Acids

The most common approach to producing 1β-hydroxycholic acid and its congeners is through the semi-synthesis from readily available primary and secondary bile acids like cholic acid (CA) and deoxycholic acid (DCA). researchgate.netfrontiersin.orgnih.gov These methods leverage the existing steroid backbone and introduce the 1β-hydroxyl group through various chemical transformations. For example, 1β-hydroxylated versions of lithocholic acid, deoxycholic acid, chenodeoxycholic acid, and cholic acid have been successfully synthesized from their respective non-hydroxylated precursors. researchgate.net These synthetic routes are essential for producing reference standards for metabolic studies and for identifying unusual bile acids in biological samples. researchgate.netnih.gov

Stereoselective Hydroxylation Methodologies at the 1beta-Position

Achieving stereoselective hydroxylation at the 1β-position is a key challenge in the synthesis of 1β-hydroxycholic acid. Both chemical and biological methods have been explored to control the stereochemistry of this hydroxylation.

Chemical Methods: Early synthetic methods for introducing a 1β-hydroxyl group onto the steroid nucleus were reported, though details on high stereoselectivity in complex molecules like cholic acid are often part of multi-step sequences. nih.gov

Biocatalytic Methods: A highly efficient and stereospecific method for the 1β-hydroxylation of deoxycholic acid has been developed using a mutant of the cytochrome P450 enzyme from Bacillus megaterium (P450-BM3). ebi.ac.ukresearchgate.net This biocatalytic approach offers a significant advantage over traditional chemical methods by providing high selectivity and avoiding the need for protecting groups. Screening of various human cytochrome P450 enzymes revealed that the CYP3A subfamily, including CYP3A4, CYP3A5, and CYP3A7, specifically catalyzes the 1β-hydroxylation of deoxycholic acid. ebi.ac.uk Fungi have also been shown to be capable of 1β-hydroxylation of deoxycholic acid. researchgate.net

Synthesis of Isotopically Labeled this compound for Metabolic and Mechanistic Tracing

Isotopically labeled versions of 1β-hydroxycholic acid and its derivatives are invaluable tools for metabolic research, allowing for the tracing of these compounds in biological systems. A deuterium-labeled ([²H₄]) analog of 1β-hydroxydeoxycholic acid has been synthesized. ebi.ac.ukresearchgate.net This was achieved through both a lengthy chemical synthesis and a more efficient biosynthetic route utilizing a P450-BM3 mutant, which oxidized [D₄]deoxycholic acid. evitachem.com The synthesis of such labeled compounds typically involves the use of deuterated solvents and specific catalysts. evitachem.com These labeled standards are crucial for quantitative analysis by mass spectrometry and for elucidating metabolic pathways. ebi.ac.ukevitachem.com

Derivatization for Enhanced Analytical Detection and Development of Biological Probes

To improve the sensitivity and accuracy of analytical methods for detecting 1β-hydroxycholic acid and its metabolites, various derivatization strategies are employed, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. researchgate.netnih.govsemanticscholar.org

Key Derivatization Approaches:

Amidation: The carboxyl group of the bile acid side chain can be amidated to enhance ionization efficiency in mass spectrometry. nih.gov

Esterification: Formation of esters, such as methyl esters, is a common derivatization step. researchgate.net

Fluorescent Labeling: Derivatization with fluorescent tags can be used for sensitive detection in HPLC. ut.ee

Chemical Derivatization for LC-MS/MS: Specific reagents can be used to create derivatives with improved chromatographic properties and ionization efficiency, enabling the quantification of low-level endogenous compounds. nih.gov

These derivatization techniques are essential for developing robust analytical methods to study the role of 1β-hydroxycholic acid as a biomarker, for example, in assessing CYP3A enzyme activity. ebi.ac.ukresearchgate.net

Applications of Green Chemistry Principles in Bile Acid Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of steroids, including bile acids, to create more environmentally friendly and efficient processes. researchgate.net While specific examples directly pertaining to 1β-hydroxycholic acid are not extensively detailed, general trends in bile acid synthesis are relevant.

Green Chemistry Strategies in Bile Acid Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions in the synthesis of bile acid derivatives, often leading to higher yields and shorter reaction times. researchgate.net

Biocatalysis: The use of enzymes, such as the aforementioned P450 mutants, is a cornerstone of green chemistry. ebi.ac.ukresearchgate.netfrontiersin.org Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. frontiersin.org

Alternative Solvents: Research into the use of more environmentally benign solvents, such as ionic liquids, is an active area in steroid chemistry. researchgate.net

Comparative Biochemical Studies of 1beta Hydroxycholic Acid

Interspecies Variation in 1beta-Hydroxycholic Acid Occurrence and Metabolism

The occurrence of this compound, a tetrahydroxy bile acid, has been documented in various mammalian species, indicating a conserved yet variable metabolic pathway. Research findings highlight its presence in humans, pigs, and mice, with its metabolism being closely linked to the gut microbiome.

In humans, this compound is recognized as a bile acid present during early developmental stages. nih.gov Its metabolism in neonates is significantly influenced by the composition of the gut microbiota. Studies have revealed specific relationships between bacterial genera and the concentration of this bile acid. For instance, the presence of Staphylococcus is positively correlated with levels of this compound, whereas bacteria from the families Rikenellaceae and Ruminococcaceae are associated with its decrease. nih.govresearchgate.net

In agricultural research models, this compound has been identified as a differential metabolite in the feces of growing-finishing pigs. Its levels were found to vary depending on dietary additives, specifically between treatments involving antibiotics versus probiotics like Lactobacillus delbrueckii. mdpi.com This suggests that, similar to humans, its metabolic profile in pigs is tightly connected to gut microbial activity.

Furthermore, studies using mouse models have detected this compound in fecal samples, particularly under specific dietary conditions such as a high-fat, high-sugar diet. mdpi.comresearchgate.net The modulation of its levels in response to diet and therapeutic compounds in mice underscores its role as a responsive metabolite within the enterohepatic system across different species.

The following table summarizes the observed occurrence and key metabolic influences of this compound across different species based on research findings.

| Species | Finding | Primary Metabolic Influence | Citation(s) |

| Human | Present in fetal tissue, neonatal serum, and urine. | Gut microbiota (Staphylococcus, Rikenellaceae, Ruminococcaceae) | nih.govnih.govresearchgate.net |

| Pig | Identified as a fecal cholic acid metabolite. | Gut microbiota modulation by dietary additives (probiotics). | mdpi.com |

| Mouse | Detected as a fecal metabolite. | High-fat, high-sugar diet; Administration of bile acid derivatives. | mdpi.comresearchgate.net |

Developmental Changes in this compound Profiles in Biological Systems (e.g., Neonatal vs. Adult)

The profile of this compound exhibits significant changes during different stages of human development, with a notable presence in fetal and neonatal life. It is characterized as a C24 bile acid found in the serum of healthy fetuses and as a urinary bile acid during the neonatal and pediatric periods. nih.gov

Research on human fetal tissues has provided detailed insights into its developmental trajectory. A study analyzing the metabolome of fetal gastrointestinal tissue found that the abundance of this compound has a significant positive association with advancing gestational age. nih.govresearchgate.netresearchgate.net This correlation suggests that its synthesis increases as the fetus develops, highlighting its potential role in preparing the gastrointestinal and immune systems for the postnatal environment. nih.govresearchgate.net

The presence of this bile acid in early life is linked to the establishment of mucosal immunity. Bile acids are known to influence the abundance and type of regulatory T cells in the intestine, and the developmental increase of this compound may be important for regulating immunity in the fetal small intestine, which begins to be populated by T cells during the second trimester. nih.gov

The table below outlines the key findings regarding the developmental presence of this compound.

| Developmental Stage | Biological System | Key Finding | Citation(s) |

| Fetus | Gastrointestinal Tissue | Abundance positively correlates with advancing gestational age, indicating increased fetal synthesis. | nih.govresearchgate.netresearchgate.net |

| Fetus | Serum | Present in the serum of healthy fetuses. | nih.gov |

| Neonate/Child | Urine | Excreted as a urinary bile acid. | nih.gov |

Environmental and Dietary Influences on this compound Biochemistry in Experimental Models

The biochemistry of this compound is notably sensitive to external factors, particularly diet and the resulting composition of the gut microbiome. Studies in various experimental models have demonstrated that dietary changes can significantly alter the levels of this bile acid.

In a mouse model, a high-fat, high-sugar (HFHS) diet was shown to induce significant shifts in the fecal metabolic profile. This compound was identified as one of the key biologically significant metabolites affected by this diet. mdpi.comresearchgate.net Interestingly, when these mice were treated with obeticholic acid, a synthetic bile acid derivative, the diet-induced changes in this compound levels were reversed. mdpi.comresearchgate.net This finding underscores a direct link between dietary fat and sugar intake, bile acid signaling, and the metabolism of this compound.

The gut microbiota, which is heavily influenced by diet, plays a critical role in the metabolism of this compound. In a study on neonatal jaundice, the gut microbiota composition was found to be a key determinant of this compound levels. nih.gov Specific bacterial groups were shown to have opposing effects on its concentration, demonstrating a direct environmental influence mediated by gut microbes. nih.govresearchgate.net

Research in pigs further supports the influence of gut flora modulation on this bile acid. A study comparing the effects of antibiotics with the probiotic Lactobacillus delbrueckii subsp. bulgaricus identified this compound as one of the cholic acid metabolites that differed significantly between the two dietary groups. mdpi.com

The data below summarizes the documented environmental and dietary influences on this compound.

| Experimental Model | Influencing Factor | Observed Effect on this compound | Citation(s) |

| Mouse | High-Fat, High-Sugar (HFHS) Diet | Altered fecal levels. | mdpi.comresearchgate.net |

| Mouse | Obeticholic Acid Supplementation | Reversed the effects of the HFHS diet. | mdpi.comresearchgate.net |